molecular formula C24H17NO3 B3826019 N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthamide

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthamide

Cat. No. B3826019
M. Wt: 367.4 g/mol
InChI Key: NZDZBXBPEBOLJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthamide, also known as MN-64, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. MN-64 is a small molecule that is structurally similar to a class of compounds known as dibenzofurans, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthamide has been found to have potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs for the treatment of various diseases. N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthamide has been found to exhibit promising activity against cancer cells, and it is being studied as a potential anticancer agent. It has also been found to have activity against viruses such as dengue and Zika, and it is being studied as a potential antiviral agent.

Mechanism of Action

The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthamide is not yet fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. For example, it has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activity of the enzyme NS2B-NS3 protease, which is involved in the replication of dengue and Zika viruses.
Biochemical and Physiological Effects:
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthamide has been found to have various biochemical and physiological effects. In vitro studies have shown that it can induce cell death in cancer cells, and it has been found to inhibit the growth of tumors in animal models. It has also been found to inhibit the replication of dengue and Zika viruses in vitro. However, the effects of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthamide on normal cells and tissues are not yet fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthamide is that it is a small molecule, which makes it easier to synthesize and study compared to larger molecules such as proteins. It also has a relatively simple chemical structure, which makes it easier to modify and optimize for specific applications. However, one of the limitations of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthamide is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects on different cell types and tissues.

Future Directions

There are several future directions for the study of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthamide. One area of interest is in the development of new anticancer drugs based on N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthamide and its derivatives. Another area of interest is in the development of new antiviral drugs based on N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthamide and its derivatives. Additionally, further studies are needed to understand the mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthamide and its effects on normal cells and tissues. Overall, N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthamide has the potential to be a valuable tool for scientific research and the development of new drugs for various diseases.

properties

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO3/c1-27-23-13-19-18-8-4-5-9-21(18)28-22(19)14-20(23)25-24(26)17-11-10-15-6-2-3-7-16(15)12-17/h2-14H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDZBXBPEBOLJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxydibenzo[b,d]furan-3-yl)naphthalene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthamide
Reactant of Route 3
Reactant of Route 3
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthamide
Reactant of Route 4
Reactant of Route 4
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthamide
Reactant of Route 5
Reactant of Route 5
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.